![molecular formula C11H18N2O4S B2366244 N-((四氢呋喃-2-基)甲基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物 CAS No. 2034301-74-9](/img/structure/B2366244.png)

N-((四氢呋喃-2-基)甲基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

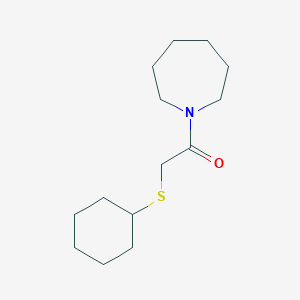

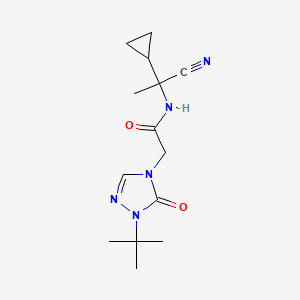

The compound is a bicyclic structure with a tetrahydrofuran (a five-membered ring ether) and a 2-thia-5-azabicyclo[2.2.1]heptane (a bicyclic structure with nitrogen and sulfur heteroatoms) connected by a methylene bridge. The carboxamide group is attached to the 5-position of the bicyclic structure and the dioxide indicates two oxygen atoms are also present, likely forming a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It contains a bicyclic system, which means it has two rings that share two or more atoms. In addition, it has a tetrahydrofuran ring, which is a type of ether, and a carboxamide group, which is a derivative of carboxylic acids .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The ether and carboxamide groups might undergo reactions typical for these functional groups. For example, the ether could potentially be cleaved under acidic conditions, and the carboxamide could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge would influence properties like solubility, melting point, and reactivity .科学研究应用

- The compound’s unique bicyclic structure makes it an interesting building block for prostanoid synthesis. Researchers have investigated its potential as a precursor in the construction of complex molecules related to prostaglandins and other bioactive lipid mediators .

- The compound’s 7-oxabicyclo[2.2.1]heptane scaffold is amenable to Diels–Alder reactions. These reactions involve the cycloaddition of furans with alkene or alkyne dienophiles, leading to the formation of 7-oxabicyclo[2.2.1]hept-2-enes or 7-oxabicyclo[2.2.1]hepta-2,5-dienes .

- Organocatalytic methods have been employed to achieve enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. This compound can serve as a substrate in such reactions, allowing access to a wide range of chiral bicyclic derivatives .

Prostanoid Synthesis

Diels–Alder Reactions

Asymmetric Synthesis

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,2-dioxo-N-(oxolan-2-ylmethyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S/c14-11(12-5-9-2-1-3-17-9)13-6-10-4-8(13)7-18(10,15)16/h8-10H,1-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFIYZZCULBDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B2366163.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)

![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)